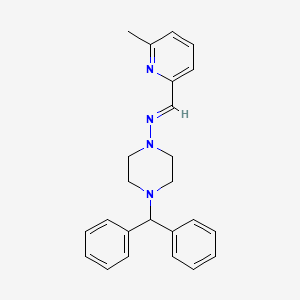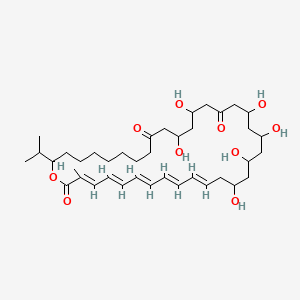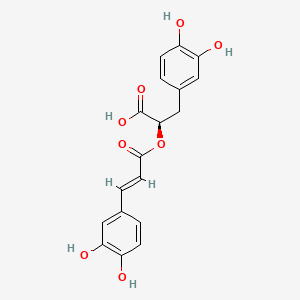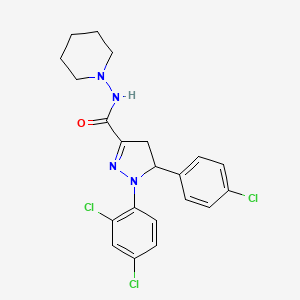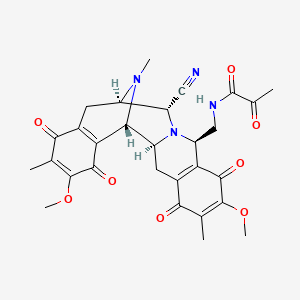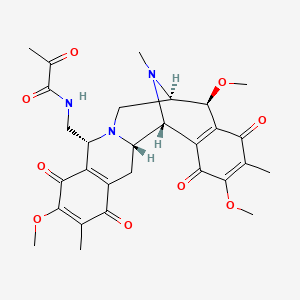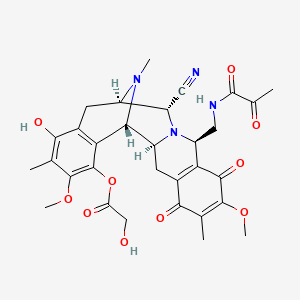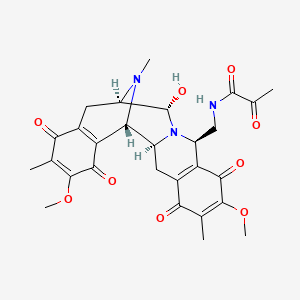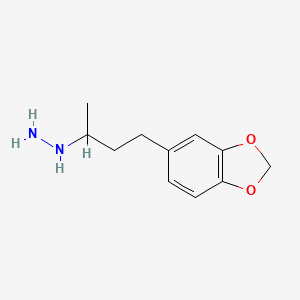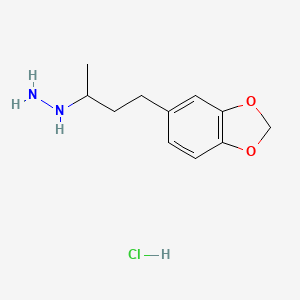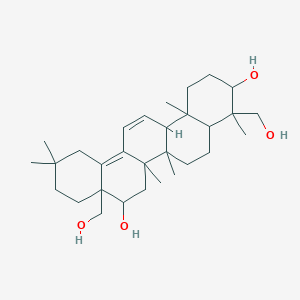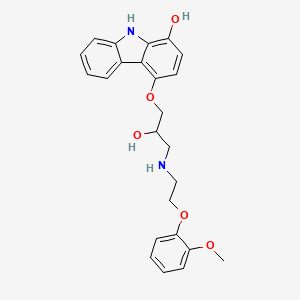
1-Hidroxicarvedilol
Descripción general
Descripción
1-Hydroxycarvedilol is a metabolite of Carvedilol found in humans, rats, dogs, and mice . It is a β androneceptor antagonist with antioxidant and free radical scavenger activity .
Molecular Structure Analysis
1-Hydroxycarvedilol has a molecular formula of C24H26N2O5 . It is a member of carbazoles , compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .Aplicaciones Científicas De Investigación
Farmacocinética y Metabolismo
1-Hidroxicarvedilol es un metabolito significativo del carvedilol, un medicamento utilizado para tratar la presión arterial alta y la insuficiencia cardíaca. La investigación se ha centrado en comprender su solubilidad y coeficiente de partición aceite-agua para desarrollar métodos de determinación de excreción biliar en tiempo real que reflejen el efecto de primer paso del carvedilol .
Propiedades antioxidantes
Los estudios han comparado las propiedades antioxidantes inhibidoras de radicales libres del carvedilol y sus metabolitos, incluido el this compound. El fármaco funciona como un antioxidante biológico, lo cual es crucial para el tratamiento de la insuficiencia cardíaca y la prevención de las arritmias ventriculares asociadas .
Metabolismo de fármacos
La investigación que involucra microsomas hepáticos de rata ha demostrado la formación de this compound a través del metabolismo oxidativo. Comprender estas vías metabólicas es esencial para optimizar los regímenes de dosificación y minimizar las posibles interacciones farmacológicas .
Manejo de la insuficiencia cardíaca
Los ensayos clínicos han investigado la eficacia del carvedilol y sus metabolitos en el manejo de la insuficiencia cardíaca. Los efectos farmacológicos del this compound contribuyen al perfil terapéutico general del carvedilol en tales tratamientos .
Química analítica
En química analítica, se han desarrollado ensayos de cromatografía líquida de bajo volumen acoplada a espectrometría de masas (LC-MS/MS) utilizando this compound para investigaciones farmacocinéticas, particularmente bajo restricciones éticas pediátricas .
Química orgánica y bioquímica
Como compuesto de carbazol, this compound es parte de estudios que exploran las propiedades químicas y las actividades biológicas de la clase. Los carbazoles son notables por su presencia en varios productos naturales con diversas actividades biológicas .
Cada sección anterior ofrece un vistazo a las aplicaciones de investigación multifacéticas del this compound, demostrando su importancia en diferentes dominios científicos.
Determination and Comparison of the Solubility, Oil–Water … - Springer Comparison of free-radical inhibiting antioxidant properties … Oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes … Carvedilol: a review of its use in the management of heart failure Low‐volume LC–MS/MS method for the pharmacokinetic investigation … Human Metabolome Database: Showing metabocard for 1-Hydroxycarvedilol …
Mecanismo De Acción
Target of Action
1-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist . Carvedilol is a racemic mixture where the S(-) enantiomer is both a beta and alpha-1 adrenoceptor blocker, and the R(+) enantiomer is an alpha-1 adrenoceptor blocker . The primary targets of 1-Hydroxycarvedilol are likely to be similar to those of Carvedilol, which include beta and alpha-1 adrenoceptors .
Mode of Action
These interactions result in a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia .
Biochemical Pathways
The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . 1-Hydroxycarvedilol is one of the metabolites produced through these pathways
Pharmacokinetics
Carvedilol and its enantiomers are considered highly soluble at pH value less than 5.0 and low soluble at neutral or weak alkaline conditions . High intestinal permeabilities of Carvedilol and its enantiomers were observed . The biliary excretion of two major metabolites, 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide, were 66.4%, 73.5%, and 54.3%, respectively . These properties likely influence the bioavailability of 1-Hydroxycarvedilol.
Result of Action
It’s known that carvedilol and its metabolites have antioxidant properties . These antioxidant properties have been attributed to the metabolites of Carvedilol, including 1-Hydroxycarvedilol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including 1-Hydroxycarvedilol. Factors such as pH can affect the solubility and therefore the bioavailability of the drug . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Hydroxycarvedilol plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its metabolism . The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This interaction is crucial for its cardioprotective effects, as it helps in preventing cellular damage caused by reactive oxygen species .
Cellular Effects
1-Hydroxycarvedilol influences various cellular processes, particularly in cardiac cells. It has been shown to modulate cell signaling pathways, including those involving beta-adrenergic receptors. By blocking these receptors, 1-Hydroxycarvedilol reduces the heart rate and myocardial contractility, leading to decreased cardiac workload . Additionally, it affects gene expression related to oxidative stress and inflammation, thereby protecting cells from damage . The compound also impacts cellular metabolism by improving glucose and lipid metabolism, which is beneficial in conditions like heart failure and hypertension .
Molecular Mechanism
At the molecular level, 1-Hydroxycarvedilol exerts its effects through several mechanisms. It binds to beta-adrenergic receptors, inhibiting their activation and subsequent signaling pathways . This inhibition leads to vasodilation and reduced cardiac output, which are beneficial in managing hypertension and heart failure . Furthermore, 1-Hydroxycarvedilol interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which are involved in its metabolism . This interaction affects the compound’s bioavailability and therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxycarvedilol have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency . Long-term studies have shown that 1-Hydroxycarvedilol maintains its cardioprotective effects, including antioxidant and anti-inflammatory properties, over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of 1-Hydroxycarvedilol vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant cardioprotective effects, including reduced heart rate and blood pressure . At higher doses, it can cause adverse effects such as bradycardia, hypotension, and potential toxicity . Studies have shown that there is a threshold beyond which the beneficial effects diminish, and the risk of adverse effects increases .
Metabolic Pathways
1-Hydroxycarvedilol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation and glucuronidation . These reactions result in the formation of metabolites such as 1-hydroxycarvedilol O-glucuronide, which are excreted via bile and urine . The metabolic pathways of 1-Hydroxycarvedilol are crucial for its elimination and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 1-Hydroxycarvedilol is transported and distributed through various mechanisms. It exhibits high intestinal permeability and is absorbed efficiently . The compound is also subject to biliary excretion, with significant amounts of its metabolites being excreted in bile . The transport and distribution of 1-Hydroxycarvedilol are influenced by factors such as solubility, partition coefficient, and interaction with transport proteins .
Subcellular Localization
1-Hydroxycarvedilol is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is essential for its activity, as it allows the compound to interact with specific targets such as beta-adrenergic receptors and cytochrome P450 enzymes . The localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles .
Propiedades
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJKVKQRTUYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932858 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146574-41-6 | |
| Record name | SB 209995 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4Y7S5VUK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




